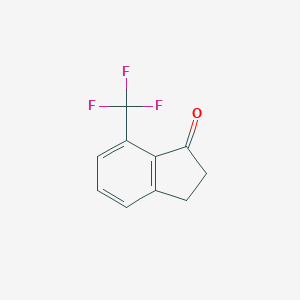

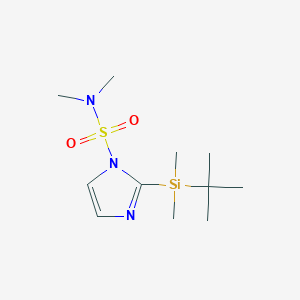

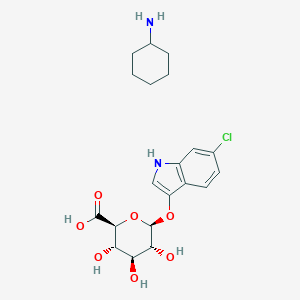

![molecular formula C7H4ClN3O B152734 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one CAS No. 88820-44-4](/img/structure/B152734.png)

7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one is a useful research compound. Its molecular formula is C7H4ClN3O and its molecular weight is 181.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Syntheses and Heterocyclic Chemistry

Research into 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one has led to the development of novel synthetic routes for tricyclic and N-aryl pyrimidones. These compounds have been synthesized through reactions involving 2-methylthio-2-imidazoline and 2-methylthio-1,4,5,6-tetrahydro-2-pyrimidine amidated 2-chloro-3-pyridine- and 2-chloro-3-pyrazinecarbonyl chlorides, resulting in a series of linearly fused N-aryl pyrimidones. These synthetic pathways offer new avenues for the exploration of heterocyclic chemistry and potential applications in medicinal chemistry and material sciences (Friary, McPhail, & Seidl, 1993).

Antimicrobial Activity

Some derivatives of this compound have been synthesized and evaluated for their preliminary antimicrobial activity. These compounds have shown promising results against various microbial strains, indicating their potential use in developing new antimicrobial agents. The synthesis of new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives from the cyclo-condensation of α,β-unsaturated ketones and 6-aminothiouracil is a notable example, highlighting the versatility of this chemical scaffold in generating bioactive molecules (El-Gazzar, Aly, Zaki, & Hafez, 2008).

Exploration of Chemical Space

The compound has also been part of studies aimed at exploring unconquered chemical space, such as the creation of virtual exploratory heterocyclic libraries containing over 200 unconquered bicyclic heteroaromatic rings with potential medicinal interest. This research underscores the importance of novel heterocyclic scaffolds like this compound in expanding chemical diversity and discovering new pharmacophores (Thorimbert, Botuha, & Passador, 2018).

Chemoselective Synthesis

Researchers have developed a one-pot, telescopic approach for the chemoselective synthesis of substituted benzo[e]pyrido/pyrazino/pyridazino[1,2-b][1,2,4]thiadiazine dioxides, demonstrating the compound's utility in creating complex heterocyclic systems. This method involves the sulfonylation of 2-aminopyridines/pyrazines/pyridazine with 2-chloro benzene sulfonyl chloride followed by a Cu(I) catalyzed Ullmann-type C-N coupling reaction. The process highlights the compound's role in facilitating the synthesis of molecules with potential biological significance, including anti-inflammatory activities (Padmaja, Balamurali, & Chanda, 2019).

Mechanism of Action

Target of Action

It is known that similar compounds have shown anti-inflammatory activity , suggesting that they may target enzymes or pathways involved in inflammation.

Mode of Action

It has been suggested that similar compounds inhibit the activity of certain enzymes and interleukins involved in inflammation . This suggests that 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one may interact with its targets to modulate their activity, leading to a reduction in inflammation .

Biochemical Pathways

Given its potential anti-inflammatory activity, it may affect pathways related to inflammation .

Result of Action

Similar compounds have been shown to have anti-inflammatory effects , suggesting that this compound may also have similar effects.

Properties

IUPAC Name |

7-chloropyrimido[1,2-b]pyridazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-5-1-2-6-9-7(12)3-4-11(6)10-5/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXYHYWWWQIEMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC(=O)C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349046 |

Source

|

| Record name | 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88820-44-4 |

Source

|

| Record name | 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

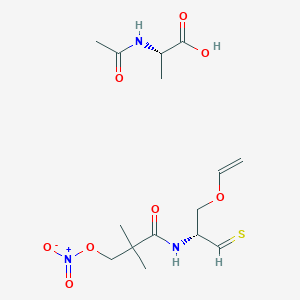

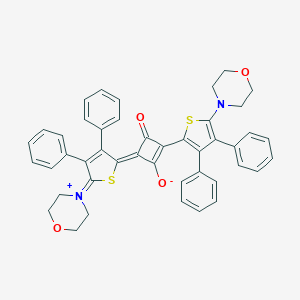

![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)

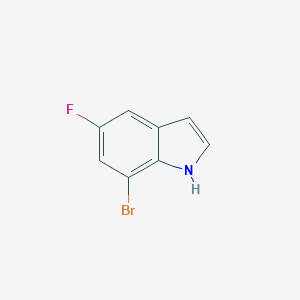

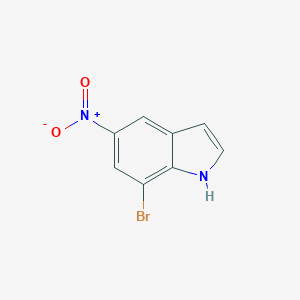

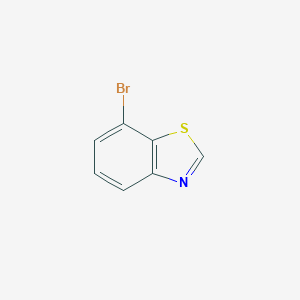

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)